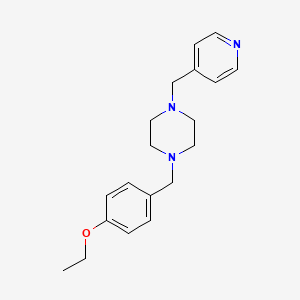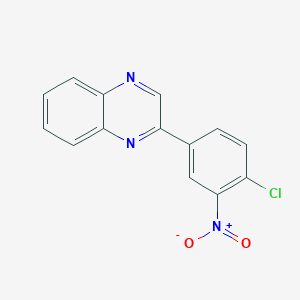![molecular formula C28H33N3O2 B10888513 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10888513.png)
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a complex organic compound that features a piperidine and piperazine ring system linked to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Piperazine Formation: The benzylated piperidine is reacted with piperazine to form the desired piperazine ring system.
Linking to Naphthalene: The final step involves the reaction of the piperazine derivative with 2-naphthol under basic conditions to form the naphthalen-2-yloxy linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its potential as an antagonist or agonist for specific receptors, which could lead to new treatments for neurological disorders.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various signaling pathways. This can result in changes in neurotransmitter release, receptor activation, and downstream effects on cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones:
Uniqueness
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is unique due to its specific combination of piperidine, piperazine, and naphthalene moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C28H33N3O2 |
|---|---|
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C28H33N3O2/c32-28(22-33-27-11-10-24-8-4-5-9-25(24)20-27)31-18-16-30(17-19-31)26-12-14-29(15-13-26)21-23-6-2-1-3-7-23/h1-11,20,26H,12-19,21-22H2 |
InChI-Schlüssel |
FZFFIWHRMIKOQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B10888433.png)

methanone](/img/structure/B10888437.png)

![(2E,5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10888446.png)
![6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10888449.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine](/img/structure/B10888455.png)

![4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate](/img/structure/B10888469.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10888472.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10888496.png)
![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone](/img/structure/B10888501.png)

![1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10888505.png)
